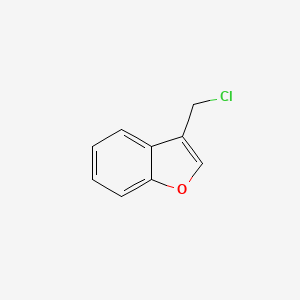

3-(Chloromethyl)benzofuran

Descripción

Significance of Benzofuran (B130515) Scaffold in Contemporary Chemical and Biological Research

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure found in a multitude of natural products and synthetically developed molecules. tandfonline.combeilstein-journals.orgsioc-journal.cn This structural motif is associated with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties. tandfonline.combeilstein-journals.orgsioc-journal.cn The inherent biological activity of the benzofuran core makes it a focal point for drug discovery and development, with researchers continuously exploring its potential in creating novel therapeutic agents. tandfonline.combeilstein-journals.org The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse array of derivatives with unique biological profiles.

Overview of Halogenated Benzofuran Derivatives in Organic and Medicinal Chemistry

The introduction of halogen atoms into the benzofuran scaffold has been shown to significantly influence the biological activity of the resulting derivatives. Halogenation can enhance the lipophilicity of a molecule, potentially improving its absorption and distribution in biological systems. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a molecule to its biological target.

In the realm of medicinal chemistry, halogenated benzofurans have demonstrated potent anticancer activities. scispace.com For instance, the position of the halogen on the benzofuran ring can be a critical determinant of its cytotoxic effects. scispace.com The chloromethyl group, in particular, is a reactive functional group that can act as an electrophile, enabling the molecule to form covalent bonds with nucleophilic residues in biological macromolecules such as enzymes and proteins. This reactivity makes chloromethylated benzofurans valuable intermediates in the synthesis of more complex, biologically active molecules.

Research Rationale for 3-(Chloromethyl)benzofuran as a Key Intermediate and Research Target

This compound is a specific isomer of chloromethylated benzofuran that serves as a valuable building block in organic synthesis. Its utility stems from the reactive chloromethyl group at the 3-position of the benzofuran nucleus. This functional group allows for a variety of chemical transformations, particularly nucleophilic substitution reactions, enabling the introduction of diverse functionalities to the benzofuran scaffold.

The primary research interest in this compound lies in its role as a key intermediate for the synthesis of more elaborate benzofuran derivatives with potential pharmacological applications. By reacting this compound with different nucleophiles, chemists can generate a library of compounds for biological screening. For example, it can be used to synthesize novel hybrid molecules containing both the benzofuran moiety and other pharmacologically relevant scaffolds, such as 1,2,4-oxadiazoles and 1,2,3-triazoles. tandfonline.com The exploration of such hybrid compounds is a common strategy in drug discovery aimed at developing molecules with enhanced or novel biological activities.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKFWYXZNWRCAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60497452 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67713-99-9 | |

| Record name | 3-(Chloromethyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60497452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of Chloromethylated Benzofurans

The physical and chemical properties of chloromethylated benzofurans are influenced by the position of the chloromethyl group on the benzofuran (B130515) ring. While specific data for 3-(Chloromethyl)benzofuran is not extensively documented in publicly available literature, data for related isomers and derivatives can provide valuable insights.

Table 1: Physical and Chemical Properties of a Substituted this compound Derivative

| Property | Value |

| IUPAC Name | 3-(chloromethyl)-5-(3-methylphenyl)-1-benzofuran |

| Molecular Formula | C₁₆H₁₃ClO |

| Molecular Weight | 256.72 g/mol |

| XLogP3-AA | 4.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

This data is for a derivative and not the parent compound this compound.

Reactivity and Transformation Studies of 3 Chloromethyl Benzofuran

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 3-(chloromethyl)benzofuran is the nucleophilic substitution at the benzylic carbon. The chloromethyl group acts as a potent electrophile, readily undergoing SN2-type reactions with a wide range of nucleophiles. evitachem.com This reactivity allows for the straightforward introduction of various functional groups at the 3-position of the benzofuran (B130515) ring.

The reaction of this compound and its analogs with primary and secondary amines provides a direct route to 3-(aminomethyl)benzofuran (B169018) derivatives. These reactions typically proceed under mild conditions, often involving a base to neutralize the hydrochloric acid formed as a byproduct. researchgate.net The resulting aminomethylated benzofurans are valuable scaffolds in the synthesis of biologically active molecules. For instance, the reaction of a chloromethyl group on a related heterocyclic system with salicylonitrile can lead to an intermediate amine, which is then used in further cyclizations. researchgate.net

Research has demonstrated the synthesis of various amine derivatives through nucleophilic substitution. evitachem.com While specific examples for this compound are part of broader synthetic schemes, the general reactivity is well-established for chloromethyl groups on aromatic and heterocyclic systems. researchgate.net

Table 1: Synthesis of Aminomethyl Derivatives via Nucleophilic Substitution This table is illustrative of the general reaction type.

| Electrophile Precursor | Amine Nucleophile | Product Type | Reference |

|---|---|---|---|

| 7-(chloromethyl)-5H-thiazolo[3,2-a]pyrimidin-5-one | Salicylonitrile (leads to amine intermediate) | 7-(3-amino-2-benzofuran)-5H-thiazolo[3,2-a]pyrimidin-5-one | researchgate.net |

| 2-(chloromethyl)benzofuran | General Amines (e.g., R₂NH) | 2-(aminomethyl)benzofuran Derivatives | evitachem.com |

| 2-(chloromethyl)benzene-1,3-diol | Reductive Amination of Aldehyde Precursor | Aminomethyl Derivatives |

Beyond amines, the chloromethyl group of this compound readily reacts with other heteroatom-based nucleophiles, such as thiols and alcohols, to yield the corresponding thioethers and ethers. evitachem.comnih.gov

The formation of thioethers is often achieved by reacting the chloromethyl compound with a thiol in the presence of a base. Copper-catalyzed thioetherification reactions have been developed that allow for the coupling of various thiols with benzylic alcohols, which are structurally related to the products derived from chloromethyl precursors. nih.gov Similarly, direct oxidative esterification of thiols with alcohols can produce sulfinic esters, highlighting the diverse reactivity of sulfur nucleophiles. semanticscholar.org

The synthesis of ether derivatives occurs through reaction with alcohols or phenols, typically under basic conditions to generate the more nucleophilic alkoxide or phenoxide. evitachem.com Lithium-catalyzed alkylation of thiols with alcohols, proceeding through an SN1-type mechanism, further demonstrates the feasibility of forming C-S and C-O bonds from activated benzylic positions. d-nb.info

Table 2: Formation of Thioether and Ether Derivatives This table illustrates the scope of heteroatom nucleophiles.

| Electrophile | Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(chloromethyl)benzofuran | Thiols (R-SH) | Base | Thioether Derivatives | evitachem.com |

| 2-(chloromethyl)benzofuran | Alcohols (R-OH) | Base | Ether Derivatives | evitachem.com |

| Benzyl Alcohols | Thiols | Cu(OTf)₂ | Benzyl Thioethers | nih.gov |

| 3-Aryloxetan-3-ols | Thiols | Li(NTf₂) | Oxetane Sulfides | d-nb.info |

Coupling Reactions Involving the Chloromethyl Functionality

The chloromethyl group can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium complex. ganeshremedies.comrsc.org While aryl halides are the most common substrates, benzylic halides like this compound can also be employed. For instance, potassium Boc-protected aminomethyltrifluoroborate, synthesized from a chloromethyl boronate ester precursor, has been successfully used in Suzuki-Miyaura cross-coupling reactions with various aryl chlorides. nih.gov This demonstrates the utility of chloromethyl groups as handles for introducing diverse substituents via cross-coupling. The reaction conditions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.orgnih.gov

The Heck reaction, another palladium-catalyzed process, couples organohalides with alkenes. Research on related systems shows that brominated benzofurans can undergo Heck reactions to produce 2-vinylbenzofurans, suggesting that this compound could potentially participate in similar transformations to yield 3-allylbenzofuran (B13794563) derivatives. nih.gov

Table 3: Representative Cross-Coupling Reactions This table provides examples of relevant coupling methodologies.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type | Reaction Type | Reference |

|---|---|---|---|---|---|

| Aryl/Hetaryl Halides | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos or XPhos | Aminomethylated Arenes | Suzuki-Miyaura | nih.gov |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl Boronic Acids | XPhosPdG2/XPhos | C3-Arylated Pyrazolopyrimidinones | Suzuki-Miyaura | rsc.org |

| 2-Bromo-3-(diphenylphosphinyl)methylbenzofuran | o-Tolylboronic acid | Pd(PPh₃)₄ | 2-(o-Tolyl)benzofuran Derivative | Suzuki | nih.gov |

| 2-Bromo-3-(diphenylphosphinyl)methylbenzofuran | Styrene | Pd(OAc)₂ | 2-Vinylbenzofuran Derivative | Heck | nih.gov |

Intramolecular Cyclization and Annulation Strategies Utilizing the Chloromethyl Group

The electrophilic nature of the chloromethyl group on the benzofuran ring makes it an excellent participant in intramolecular cyclization and annulation reactions. These strategies are powerful tools for constructing fused polycyclic heterocyclic systems. nih.gov

A notable example is the copper(I)-catalyzed reaction between benzofurans and 2-(chloromethyl)anilines. acs.orgacs.org This process proceeds through a radical addition followed by an intramolecular cyclization cascade to afford tetrahydrobenzofuro[3,2-b]quinolines. acs.orgacs.org In this transformation, the 2-(chloromethyl)aniline (B37990) serves as a radical precursor. acs.org

Another strategy involves the intramolecular cyclization of unsaturated acyloxy sulfone derivatives, which can be prepared from precursors like 2-(chloromethyl)-phenyl acetate (B1210297). nih.gov Treatment of these substrates with a strong base like LHMDS induces cyclization, ultimately leading to the formation of substituted benzofurans after dehydration. nih.gov Palladium-catalyzed intramolecular spirocyclization of 2-(aryloxymethyl)-1,4-naphthoquinones, which contain a related reactive methylene (B1212753) group, has also been used to synthesize novel spiro[benzofuran-3,2′-naphthoquinones]. acs.org These methods highlight the versatility of a reactive methyl group at the 3-position for building complex, multi-ring structures.

Radical Reactions and Dearomatization Processes of Benzofurans Involving Halogenated Moieties

The benzofuran ring, while aromatic, can undergo dearomatization reactions under specific conditions to yield highly functionalized 2,3-dihydrobenzofuran (B1216630) derivatives. acs.orgnih.gov Halogenated moieties, including the chloromethyl group, can play a crucial role in initiating or participating in these transformations, particularly through radical pathways.

A prime example is the copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines. acs.orgacs.org This reaction is initiated by the formation of an ortho-aminobenzyl radical from the chloromethyl precursor. This radical then adds to the C2-position of the benzofuran, breaking the aromaticity of the furan (B31954) ring and forming a new radical at the C3-position. Subsequent intramolecular cyclization yields the final dearomatized polycyclic product. acs.org

Other dearomatization strategies for benzofurans include catalytic asymmetric halofunctionalization. rhhz.netresearchgate.net For instance, the use of a chiral catalyst and a brominating agent like N-bromoacetamide (NBAc) can lead to a brominative dearomatization, producing spiro[benzofuran-2,5'-oxazoles] with high enantioselectivity. rhhz.net While this specific example does not involve a chloromethyl group directly, it illustrates the principle of using halogenating agents to induce dearomatization. Radical cyclization and radical addition are also known strategies for the dearomatization of benzofurans. acs.org These processes underscore the potential of the halogenated moiety in this compound to serve as a linchpin in radical-mediated dearomatization cascades.

Table 4: Dearomatization Reactions of Benzofuran Derivatives

| Benzofuran Substrate | Reagent | Catalyst/Conditions | Product Type | Key Process | Reference |

|---|---|---|---|---|---|

| Benzofuran | 2-(Chloromethyl)anilines | Cu(I) | Tetrahydrobenzofuro[3,2-b]quinolines | Radical Addition / Cyclization | acs.orgacs.org |

| 3-(Amido)benzofurans | N-Bromoacetamide (NBAc) | (DHQ)₂PHAL | Spiro[benzofuran-2,5'-oxazoles] | Asymmetric Brominative Dearomatization | rhhz.net |

| Benzofurans | Aroyl Fluorides | NHC/Photoredox | 3-Aroyl-2-fluoro-2,3-dihydrobenzofurans | Fluoroaroylation / Dearomatization | acs.org |

| Polyfluorophenols | Ketene Dithioacetal Monoxides | Zn, Acid | Fluorinated Benzofurans | Sigmatropic Dearomatization / Defluorination | nih.gov |

Applications in Advanced Organic Synthesis

3-(Chloromethyl)benzofuran as a Versatile Synthetic Building Block

This compound is widely recognized as a fundamental component in the synthesis of a diverse range of organic and biological compounds. cymitquimica.comchimicatechnoacta.ru The high reactivity of the chloromethyl group towards nucleophiles, such as amines and thiols, makes it a prime candidate for substitution reactions, enabling the introduction of various functional groups and the extension of the molecular framework. This reactivity is central to its role in constructing more complex molecules and specialty chemicals.

The synthetic utility of this compound is demonstrated in its application in various reaction types. For instance, it can undergo Friedel-Crafts alkylation reactions with suitable aromatic compounds in the presence of a Lewis acid, leading to the formation of new carbon-carbon bonds. Furthermore, the chloromethyl group can be readily converted to other functional groups. For example, substitution with cyanide affords the corresponding acetonitrile (B52724) derivative, a valuable intermediate for further synthetic manipulations.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

A significant application of this compound lies in its use as a starting material for the synthesis of complex polycyclic and fused heterocyclic systems. These intricate structures are often found at the core of pharmacologically active compounds and advanced materials. mdpi.comacs.orggoogle.com

One notable example involves the tandem cyclization of intermediates derived from this compound analogues. For instance, methyl 2-(chloromethyl)-3-furoates, which share a similar reactive chloromethyl moiety, react with salicylonitriles to form methyl 2-[(cyanophenoxy)methyl]-3-furoates. These intermediates then undergo a tandem cyclization in the presence of a strong base to yield benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, which are derivatives of a novel heterocyclic system. researchgate.net This strategy highlights the potential of the chloromethyl group to facilitate the construction of elaborate, multi-ring structures through sequential bond-forming events.

The following table provides examples of fused heterocyclic systems synthesized from precursors related to this compound:

| Starting Material Analogue | Reagent | Resulting Heterocyclic System | Ref. |

| Methyl 2-(chloromethyl)-3-furoate | Salicylonitrile | Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | researchgate.net |

Precursor Synthesis for Biologically Active Molecules and Pharmaceutical Scaffolds

The benzofuran (B130515) scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbepls.comrsc.org Consequently, this compound serves as a crucial precursor in the synthesis of various biologically active molecules and pharmaceutical scaffolds. cymitquimica.comnih.govmdpi.com

The chloromethyl group provides a convenient handle for the introduction of functionalities that are essential for biological activity. Its ability to react with a wide range of nucleophiles allows for the creation of diverse libraries of benzofuran derivatives for drug discovery programs. For example, the synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids has been achieved starting from 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles. tandfonline.com This was accomplished through the in-situ generation of an azide (B81097) from the chloromethyl group, followed by a 1,3-dipolar cycloaddition reaction. tandfonline.com

The following table showcases examples of biologically active scaffolds derived from this compound and its analogues:

| Precursor | Reaction Type | Resulting Scaffold | Potential Biological Activity | Ref. |

| 5-(Chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazole | Azide formation followed by 1,3-dipolar cycloaddition | Benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrid | Not specified | tandfonline.com |

| Vanillin (as a precursor to a benzofuran derivative) | Multi-step synthesis including reaction with 2-acetyl benzofuran | Benzofuran 1,3,5-substituted pyrazole (B372694) | Antioxidant, Antimicrobial | frontiersin.org |

Regioselective Functionalization and Derivatization Strategies

The ability to selectively functionalize specific positions on the benzofuran ring is crucial for structure-activity relationship (SAR) studies and the optimization of biological activity. While the chloromethyl group at the 3-position provides a primary site for modification, strategies for regioselective functionalization of other parts of the molecule are also of great interest. wisc.eduoregonstate.edu

For related chloromethyl-substituted benzofurans, such as 5-chloromethyl-2,3-dihydro-benzofuran, regioselective functionalization of the benzofuran ring can be achieved through directed ortho-metalation. This involves protecting the reactive chloromethyl group, followed by deprotonation at a specific position (e.g., C4) using a strong base like n-butyllithium at low temperatures. The resulting organolithium species can then be quenched with an electrophile to introduce a new functional group.

Furthermore, the synthesis of 3-acylbenzofurans and 3-formylbenzofurans can be achieved with high selectivity through the rearrangement of 2-hydroxychalcones. nih.gov This method provides a route to introduce carbonyl functionalities at the 3-position, which can serve as a handle for further derivatization. nih.gov

Strategies for regioselective synthesis are summarized in the table below:

| Strategy | Target Position | Key Reagents/Conditions | Outcome | Ref. |

| Directed ortho-metalation | C4 of 5-chloromethyl-2,3-dihydro-benzofuran | TMSCl (protection), n-BuLi, Electrophile | Regioselective functionalization of the aromatic ring | |

| Chalcone (B49325) Rearrangement | C3 | 2-Hydroxychalcone, specific reaction conditions | Selective synthesis of 3-formyl or 3-acylbenzofurans | nih.gov |

Anti-Cancer and Anti-Proliferative Activities of Related Benzofuran Derivativesmdpi.commdpi.combohrium.commdpi.comrsc.org

Benzofuran and its derivatives have garnered considerable attention for their potential as anti-cancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. mdpi.combiogecko.co.nz These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis, highlighting their therapeutic potential. biogecko.co.nznih.gov The anti-tumor activity of benzofuran derivatives is often attributed to their ability to interfere with various cellular processes crucial for cancer cell survival and growth. rsc.orgtandfonline.comnih.gov

A significant body of research has demonstrated the cytotoxic potential of benzofuran derivatives against a wide spectrum of human cancer cell lines. For instance, certain halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against leukemia cells (K562 and HL60) and human cervical cancer cells (HeLa) without affecting normal endothelial cells. mdpi.com The introduction of halogens like bromine or chlorine into the benzofuran structure has been found to significantly enhance anticancer activity. mdpi.com

Hybrid molecules incorporating the benzofuran scaffold have also been developed and tested. Benzofuran-oxadiazole and benzofuran-triazole hybrids, for example, have shown therapeutic potential against A549 lung cancer cells. mdpi.com Similarly, benzofuran-isatin conjugates have exhibited promising cytotoxic activity against colorectal cancer cell lines SW-620 and HT-29. tandfonline.com The cytotoxic effects of various benzofuran derivatives are often quantified by their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

A key mechanism through which benzofuran derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govoncotarget.com Studies have shown that these compounds can trigger apoptotic pathways in various cancer cells. For example, a novel benzofuran derivative, ACDB, was found to induce apoptosis in human chondrosarcoma cells. oncotarget.com Similarly, certain phenolic benzofuran derivatives have been shown to induce poly(ADP-ribose) polymerase (PARP) cleavage, a hallmark of apoptosis, in several cancer cell lines including MCF-7, A549, and HepG2. bohrium.com

In addition to inducing apoptosis, benzofuran derivatives can also modulate the cell cycle, a critical process for cell growth and division. mdpi.com Dysregulation of the cell cycle is a common feature of cancer. Several benzofuran derivatives have been reported to cause cell cycle arrest at different phases. For instance, some derivatives induce G1 arrest, thereby preventing cells from entering the DNA synthesis phase. rsc.org Others cause arrest at the G2/M phase, inhibiting the transition from the growth phase to mitosis. mdpi.comrsc.org For example, a specific benzofuran derivative was shown to induce G2/M phase arrest in SiHa and HeLa cervical cancer cells. rsc.org The ability of these compounds to halt cell cycle progression contributes significantly to their anti-proliferative activity. mdpi.com

The anti-cancer activity of benzofuran derivatives is also linked to their ability to inhibit specific enzymes and receptors that are crucial for cancer development and progression. Cyclin-dependent kinases (CDKs) are a family of enzymes that play a central role in regulating the cell cycle. rsc.org Some oxindole-based benzofuran hybrids have been identified as potent dual inhibitors of CDK2 and GSK-3β, demonstrating significant activity against breast cancer cell lines. rsc.orgnih.gov By inhibiting CDK2, these compounds can induce cell cycle arrest. rsc.org

Vascular endothelial growth factor receptor-2 (VEGFR-2) is another important target in cancer therapy. It is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A series of novel benzofuran-based chalcone derivatives have been developed as potent VEGFR-2 inhibitors. rsc.org One such derivative, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, exhibited higher inhibitory activity against VEGFR-2 than the reference drug Sorafenib. rsc.org The inhibition of VEGFR-2 by these compounds can effectively suppress tumor angiogenesis. rsc.orgrsc.org

Benzofuran derivatives can also exert their anti-cancer effects by modulating various cellular pathways, including those involving reactive oxygen species (ROS). mdpi.com ROS are chemically reactive molecules containing oxygen that can, at high levels, cause significant damage to cell structures, leading to cell death. mdpi.com Some benzofuran derivatives have been shown to act as pro-oxidants, increasing ROS generation in cancer cells. mdpi.commdpi.com

For example, two halogenated benzofuran derivatives, compounds 7 and 8, were found to have pro-oxidative effects in HepG2 and A549 cancer cells, leading to increased production of hydrogen peroxide. mdpi.com Another derivative, Moracin N, induced ROS accumulation in lung cancer cell lines, which in turn led to apoptosis and autophagy. mdpi.com Similarly, the benzofuran derivative BL-038 was shown to induce ROS production in human chondrosarcoma cells, contributing to its apoptotic effects. nih.gov This ability to increase oxidative stress within cancer cells represents a promising strategy for anti-cancer therapy. mdpi.com

Anti-Microbial Activities (Antibacterial, Antifungal, Antiparasitic)mdpi.commdpi.comnih.govnih.gov

The benzofuran scaffold is a pharmacophore of interest for the development of antimicrobial agents, with numerous studies demonstrating that benzofuran-based compounds possess a broad spectrum of activity against various microorganisms. mdpi.comcuestionesdefisioterapia.com These derivatives have shown potential as anti-infective agents against bacteria, fungi, and parasites. mdpi.comnih.gov

Benzofuran derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. cuestionesdefisioterapia.comijpbs.com For instance, newly synthesized benzofuran derivatives have shown potent antibacterial activity against Enterococcus faecalis. cuestionesdefisioterapia.com Other studies have reported that certain derivatives are effective against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. ijpbs.com

In the realm of antifungal activity, benzofuran derivatives have been effective against various pathogenic fungi. Compounds have been identified that show potent activity against Candida albicans, a common cause of fungal infections in humans. cuestionesdefisioterapia.com Some benzofuran-triazole hybrids have exhibited moderate to satisfactory activity against several pathogenic fungi, including fluconazole-resistant Trichophyton rubrum and Cryptococcus neoformans. nih.gov The antimicrobial spectrum of some of these compounds is comparable to or even better than standard drugs like Ciprofloxacin and Fluconazole. ijpbs.comresearchgate.net

Investigation of Anti-Microbial Mechanisms

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, with benzofuran derivatives emerging as a promising class of compounds. researchgate.netrsc.org Studies have revealed that these compounds exert their effects through various mechanisms, targeting essential bacterial processes.

A notable mechanism of action for certain benzofuran-based compounds is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. researchgate.net For instance, a study on new benzofuran–pyrazole hybrid molecules identified compounds with potent inhibitory activity against E. coli DNA gyrase B. researchgate.net Specifically, one derivative demonstrated an IC₅₀ of 9.80 µM, a value comparable to the well-known antibiotic ciprofloxacin. researchgate.net

Other research has focused on synthesizing benzofuran derivatives containing disulfide moieties, inspired by natural antibacterial substances. nih.govacs.orgacs.org These synthetic compounds have shown remarkable activity against various plant pathogens, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.govacs.org One optimized compound, V40, exhibited significantly better in vitro antibacterial activity (EC₅₀ values of 0.28, 0.56, and 10.43 µg/mL against Xoo, Xoc, and Xac, respectively) than the positive controls, thiodiazole-copper (TC) and allicin. nih.govacs.org Proteomic analysis suggested that this compound's mechanism may involve disruption of key cellular processes in the target bacteria. nih.gov

The structure-activity relationship (SAR) studies indicate that substitutions at various positions of the benzofuran ring significantly influence antimicrobial potency. For example, the introduction of substituted anilines into a pyrazole ring attached to the benzofuran scaffold enhanced antibacterial activity, particularly against P. aeruginosa and E. coli. rsc.org Similarly, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity against multiple strains, with Minimum Inhibitory Concentration (MIC₈₀) values ranging from 0.78 to 3.12 μg/mL. nih.gov

Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound/Derivative | Target Organism | Mechanism/Assay | Activity Metric (e.g., IC₅₀, EC₅₀, MIC) | Reference |

|---|---|---|---|---|

| Benzofuran-pyrazole hybrid (Compound 9) | E. coli | DNA gyrase B inhibition | IC₅₀: 9.80 µM | researchgate.net |

| Benzofuran-disulfide derivative (V40) | Xanthomonas oryzae pv. oryzae (Xoo) | In vitro antibacterial activity | EC₅₀: 0.28 µg/mL | nih.govacs.org |

| Benzofuran-disulfide derivative (V40) | Xanthomonas oryzae pv. oryzicola (Xoc) | In vitro antibacterial activity | EC₅₀: 0.56 µg/mL | nih.govacs.org |

| Benzofuran-disulfide derivative (V40) | Xanthomonas axonopodis pv. citri (Xac) | In vitro antibacterial activity | EC₅₀: 10.43 µg/mL | nih.govacs.org |

| Benzofuran with C-6 hydroxyl group (Compound 15, 16) | Various bacterial strains | Antibacterial activity | MIC₈₀: 0.78-3.12 µg/mL | nih.gov |

Anti-Inflammatory and Analgesic Potential

Benzofuran derivatives have been widely investigated for their anti-inflammatory and analgesic properties. researchgate.netmdpi.comjopcr.com The mechanisms underlying these effects often involve the modulation of key inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes and the transcription factor NF-κB. mdpi.comnih.govsemanticscholar.org

A synthetic salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which shares structural features with the target compound, has been studied for its anti-inflammatory effects. nih.govsemanticscholar.org In silico studies predicted a higher binding affinity for this compound to the COX-2 receptor compared to acetylsalicylic acid (ASA). nih.gov Experimental work in a lipopolysaccharide (LPS)-induced rat model supported this, showing that the compound could significantly reduce inflammatory parameters. nih.gov The proposed mechanism involves the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of pro-inflammatory genes like COX-2, IL-1β, and TNF-α. nih.govsemanticscholar.org

Other studies have explored different benzofuran scaffolds. A novel (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one demonstrated significant antinociceptive and anti-inflammatory effects in mouse models. nih.gov This compound showed a maximum analgesia of 42.6% in the first phase of the formalin test and inhibited carrageenan-induced inflammation by 41.7% three hours after injection. nih.gov

Fluorinated benzofuran and dihydrobenzofuran derivatives have also shown potent anti-inflammatory activity. aub.edu.lb Several of these compounds suppressed LPS-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). aub.edu.lb They effectively decreased the secretion of inflammatory mediators, with IC₅₀ values for prostaglandin (B15479496) E2 (PGE2) inhibition as low as 1.48 µM for some derivatives. aub.edu.lb

Table 2: Anti-Inflammatory and Analgesic Effects of Benzofuran Derivatives

| Compound/Derivative | Model/Assay | Effect | Key Finding | Reference |

|---|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced rat model | Anti-inflammatory | Inhibits NF-κβ signaling and expression of COX-2, TNF-α, IL-1β. | nih.govsemanticscholar.org |

| (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one | Formalin test (mice) | Analgesic | 42.6% max analgesia (first phase). | nih.gov |

| (Z)-2-(3,4-dihydroxybenzylidene)-5-methoxybenzofuran-3(2H)-one | Carrageenan test (mice) | Anti-inflammatory | 41.7% inflammation inhibition at 3 hours. | nih.gov |

| Fluorinated benzofuran derivative (Compound 3) | LPS-treated macrophages | Anti-inflammatory | IC₅₀ for PGE2 inhibition: 1.48 µM. | aub.edu.lb |

| Piperazine/benzofuran hybrid (Compound 5d) | LPS-stimulated RAW264.7 cells | Anti-inflammatory | Excellent inhibition of NO generation (IC₅₀ = 52.23 ± 0.97 μM). | mdpi.com |

Anti-Viral Activity

The benzofuran core is present in compounds exhibiting activity against a range of viruses, including human coronaviruses, Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). nih.govkoreascience.krgoogle.com

Recent research identified benzofuran derivatives as a novel chemical scaffold for broad-spectrum antivirals that function as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons (IFN-I), which establish an antiviral state. nih.gov Several benzofuran derivatives were shown to induce IFN-β transcription in a STING-dependent manner and inhibit the replication of human coronavirus 229E and SARS-CoV-2 at micromolar to nanomolar concentrations. nih.gov Their antiviral activity was confirmed to be IFN-dependent, as the compounds were inactive in cells lacking IFN production. nih.gov

The anti-HIV potential of benzofuran derivatives has also been explored. In one study, a series of novel benzofuran derivatives were synthesized and evaluated for their in vitro anti-HIV-1 activity. koreascience.kr One compound, a 2-thioxo-2,3-dihydro-thiazole derivative (9a), was confirmed to have moderate anti-HIV activity, producing a significant reduction in the viral cytopathic effect. koreascience.kr

Furthermore, benzofuran derivatives have been investigated as inhibitors of the Hepatitis C Virus (HCV). google.com Compounds such as 5-methoxy-2-phenyl-benzofuran-3-carboxylic acid methylamide have demonstrated antiviral activity in cell-based HCV replicon systems and inhibitory activity against the viral RNA-dependent RNA polymerase (RdRp). google.com Additionally, 3-(chloromethyl)coumarins, which feature a reactive chloromethyl group similar to the subject compound, have been used to synthesize conjugates with anti-HCV activity. mdpi.com

However, not all synthesized benzofuran derivatives show specific antiviral effects. A study of 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl)benzofuran-3-yl chloride derivatives found that while several compounds were cytotoxic to host cells, none exhibited specific antiviral activity where the effective concentration was at least five times lower than the cytotoxic concentration. tandfonline.com

Neuroprotective Properties and Anti-Alzheimer's Disease Applications

The benzofuran scaffold is considered a "privileged" structure in the development of treatments for neurodegenerative disorders, particularly Alzheimer's disease (AD). frontiersin.org AD is a multifactorial disease, and the ability of benzofuran derivatives to interact with multiple targets makes them highly attractive candidates. frontiersin.orgcornell.edunih.gov

One key area of investigation is the inhibition of amyloid-β (Aβ) peptide aggregation, a central event in AD pathology. frontiersin.org The natural benzofuran fomannoxin, for example, has shown outstanding neuroprotective properties in an Aβ peptide model. frontiersin.org Synthetic 2-arylbenzofuran derivatives have also demonstrated neuroprotective activity against Aβ₁₋₄₂ oligomer-induced toxicity. cornell.edunih.gov

Beyond anti-amyloid activity, benzofuran derivatives have been shown to inhibit cholinesterases, such as butyrylcholinesterase (BuChE), which is another important target in AD treatment. frontiersin.orgcornell.edu The dual activity against both Aβ aggregation and BuChE makes these compounds promising multi-target-directed ligands (MTDLs). frontiersin.orgcornell.edu For instance, one 2-arylbenzofuran derivative (compound 8) not only inhibited BuChE and protected against Aβ toxicity but also exhibited immunomodulatory effects by shifting microglia from a pro-inflammatory to a neuroprotective phenotype. cornell.edunih.gov

The neuroprotective effects of benzofurans also extend to protecting neurons from excitotoxicity, a process implicated in various neurological disorders. biomolther.orgnih.gov A study of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that several compounds provided considerable protection against NMDA-induced excitotoxic neuronal cell damage. biomolther.orgnih.gov One derivative with a methyl substitution at the R2 position (compound 1f) showed neuroprotective effects comparable to the NMDA antagonist memantine (B1676192). biomolther.org

Table 3: Neuroprotective Activities of Benzofuran Derivatives

| Compound/Derivative | Target/Model | Biological Effect | Key Finding | Reference |

|---|---|---|---|---|

| Fomannoxin (natural benzofuran) | Amyloid-β peptide model | Neuroprotection | Outstanding neuroprotective properties. | frontiersin.org |

| 2-Arylbenzofuran derivative (Compound 8) | Multiple AD targets | Multi-target activity | Inhibits BuChE, protects against Aβ₁₋₄₂ oligomers, modulates microglia. | cornell.edunih.gov |

| Benzofuran-2-carboxamide (Compound 1f) | NMDA-induced excitotoxicity | Neuroprotection | Potent neuroprotective action, comparable to memantine at 30 µM. | biomolther.orgnih.gov |

| 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl) benzofuran | AD model mice | Cognitive enhancement | Decreased amyloid beta accumulation and enhanced memory. | ijpsonline.com |

| 2-Arylbenzo[b]furan (Compound 37) | APP/PS1 mice | Neuroprotection/Anti-neuroinflammation | Ameliorated nesting behavior, indicating potential as a disease-modifying drug. | acs.org |

Other Investigated Biological Activities (e.g., Antihyperglycemic, Antioxidant)

In addition to the activities detailed above, the benzofuran scaffold has been explored for other therapeutic applications, notably as an antihyperglycemic and antioxidant agent. nih.govscholarena.com

A series of benzofuran-based chromenochalcone hybrids were synthesized and evaluated for their effects on glucose metabolism. nih.gov Several compounds were found to stimulate glucose uptake in skeletal muscle cells. nih.gov For example, one derivative (compound 24) increased glucose uptake by 249% at a 10 µM concentration in vitro. nih.gov In vivo studies using streptozotocin-induced diabetic rats confirmed the antihyperglycemic activity, with compound 24 decreasing blood glucose levels by 25.1% over 24 hours. nih.gov These compounds also showed beneficial effects on lipid profiles, indicating potential for treating dyslipidemia. nih.gov

Table 4: Antihyperglycemic and Antioxidant Activities of Benzofuran Derivatives

| Compound/Derivative | Activity | Model/Assay | Key Finding | Reference |

|---|---|---|---|---|

| Benzofuran-based chromenochalcone (Compound 24) | Antihyperglycemic | L-6 skeletal muscle cells | Increased glucose uptake by 249% at 10 µM. | nih.gov |

| Benzofuran-based chromenochalcone (Compound 24) | Antihyperglycemic | STZ-induced diabetic rats | Decreased blood glucose by 25.1% in 24h. | nih.gov |

| Benzofuran-2-carboxamide (Compound 1j) | Antioxidant | DPPH radical scavenging | Moderate scavenging activity. | nih.gov |

| Benzofuran-2-carboxamide (Compound 1j) | Antioxidant | Lipid peroxidation inhibition | Appreciable inhibition in rat brain homogenate. | nih.gov |

| Benzofuran-1,3-thiazolidin-4-one (Compound 4d) | Antioxidant (Theoretical) | DFT calculation (BDE) | Predicted to have antioxidant properties comparable to Trolox. | scholarena.com |

Spectroscopic Data of Chloromethylated Benzofurans

Strategies for the Construction of the Benzofuran (B130515) Core with C-3 Functionalization

The creation of the benzofuran skeleton, particularly with a substituent at the third carbon, is a cornerstone of organic synthesis, enabling access to a wide array of derivatives. Key strategies include intramolecular cyclizations, rearrangement reactions, and transition metal-catalyzed processes.

Intramolecular Cyclization Approaches to Benzofurans

Intramolecular cyclization is a powerful method for forming the benzofuran ring system. These reactions typically involve a pre-functionalized benzene (B151609) derivative that undergoes ring closure to form the fused furan ring.

One common approach is the cyclization of o-alkynylphenols. nih.gov Transition metal-catalyzed hydroalkoxylation of these substrates is a reliable method for creating C2-substituted benzofurans. nih.gov However, metal-free conditions can also be effective. For instance, the organic superbase phosphazene P4-tBu has been shown to catalyze the intramolecular cyclization of o-alkynylphenyl ethers, leading to 2,3-disubstituted benzofurans under mild conditions. nih.gov Another strategy involves the domino hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives, promoted by a copper(I) iodide system, to yield benzo[b]furan derivatives. nih.gov

A different intramolecular route involves the cyclization of aryl o-bromobenzyl ketones. This transformation can be catalyzed by copper or palladium complexes to furnish 2-arylbenzofurans. nih.gov Furthermore, iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones, forming the benzofuran ring through a direct oxidative C–O bond formation. nih.gov A transition-metal-free approach has also been developed, treating substituted o-bromobenzylvinyl ketones with potassium tert-butoxide to induce intramolecular cyclization. acs.orgnih.gov

| Starting Material | Catalyst/Reagent | Product Type | Reference |

| o-Alkynylphenyl ethers | Phosphazene P4-tBu | 2,3-Disubstituted benzofurans | nih.gov |

| 2-Fluorophenylacetylene derivatives | CuI, KOH, H₂O, KI | Benzo[b]furan derivatives | nih.gov |

| Aryl o-bromobenzyl ketones | Copper or Palladium catalysts | 2-Arylbenzofurans | nih.gov |

| o-Bromobenzylvinyl ketones | Potassium tert-butoxide | Benzofuran derivatives | acs.orgnih.gov |

| Electron-rich-aryl ketones | FeCl₃ | Substituted benzofurans | nih.gov |

Rearrangement-Based Syntheses of Benzofuran Systems

Rearrangement reactions offer elegant pathways to the benzofuran core by transforming an existing molecular framework into the desired heterocyclic system.

The Perkin rearrangement is a classic method that involves the ring contraction of a 3-halocoumarin in the presence of a base like sodium hydroxide (B78521) to yield a benzofuran-2-carboxylic acid. nih.govnih.govwikipedia.org The reaction mechanism begins with the base-catalyzed fission of the coumarin's lactone ring, which is followed by an intramolecular cyclization. rsc.orgresearchgate.net Microwave-assisted conditions have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. nih.govnih.gov

The Claisen rearrangement provides another versatile entry to benzofurans. A "double Claisen" mechanism has been proposed for the rearrangement of 1,4-bis(m-methoxyphenoxy)-2-butyne, which yields a variety of benzofuro[3,2-b]benzofuran and benzofuro[3,2-c]benzopyran derivatives. cdnsciencepub.com The reaction proceeds through a concerted acs.orgacs.org sigmatropic shift to form an allene (B1206475) intermediate. cdnsciencepub.com A combination of Claisen rearrangement of allyl aryl ethers and subsequent ring-closing metathesis is also a documented strategy. lbp.world

acs.orgacs.org-Sigmatropic rearrangements are also prominent in modern benzofuran synthesis. A metal-free, one-pot method involves the reaction of O-arylated products with ketones under acidic conditions, proceeding through oxime formation, a acs.orgacs.org-rearrangement, and cyclization. diva-portal.org This has been applied to the synthesis of natural products like Stemofuran A. diva-portal.org Rhenium catalysts can also promote a acs.orgacs.org-sigmatropic rearrangement in the carboalkoxylation and carboamination of alkynes to produce C3-substituted benzofurans. nih.gov

Transition Metal-Catalyzed Cyclizations in Benzofuran Synthesis

Transition metals are pivotal in catalyzing the formation of the benzofuran ring, often enabling high efficiency and control over substitution patterns.

Palladium and Copper Co-catalysis: The Sonogashira coupling, a cross-coupling reaction between terminal alkynes and aryl halides, is a cornerstone of this approach. mdpi.com A combination of a palladium catalyst, such as (PPh₃)PdCl₂, and a copper(I) iodide co-catalyst is frequently used to couple terminal alkynes with o-iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. acs.orgmdpi.commdpi.comresearchgate.netacs.orgscirp.org This methodology is known for its high yields and tolerance of various functional groups. acs.org

Rhodium Catalysis: Rhodium complexes are effective for synthesizing C2- and C3-substituted benzofurans. Chiral-at-metal rhodium(III) complexes have been used for the enantioselective C2-functionalization of 3-aminobenzofurans. rsc.org Rhodium(III) catalysts can also effect a redox-neutral cyclization of N-phenoxyacetamides with 1-alkynylphosphine sulfides and oxides to generate 3-arylbenzofuran-2-ylphosphines. acs.org Furthermore, rhodium catalysis can achieve a tunable divergent synthesis; by simply altering reaction conditions, the same N-phenoxyacetamide and 1,3-diyne substrates can be directed to form either tetrasubstituted 1,3-enynes or C2-alkynylated benzofurans via a [3+2] annulation. ucl.ac.uk

Other Metal Catalysts:

Nickel: Nickel catalysts, such as Ni(OTf)₂, provide the activation energy for intramolecular nucleophilic addition reactions to furnish benzofuran derivatives in high yields. nih.govchim.it

Iridium: Iridium catalysts have been employed for the intramolecular decarboxylative cyclization of o-alkynylcarboxylic acids under visible-light irradiation to generate 2,3-substituted benzofurans. chim.it

Indium: Indium(III) halides catalyze the hydroalkoxylation of o-alkynylphenols with 5-endo-dig regioselectivity to give C2-substituted benzofurans. nih.gov

| Catalyst System | Reaction Type | Substrates | Product | Reference |

| Pd/Cu | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal alkynes | Substituted benzofurans | acs.orgmdpi.com |

| Rh(III) | C-H Activation / Annulation | N-Phenoxyacetamides, Alkynes | C2/C3-Substituted benzofurans | acs.orgucl.ac.uk |

| Ni(OTf)₂ | Intramolecular Nucleophilic Addition | o-Alkynylphenyl esters | 3-Acylbenzofurans | nih.govchim.it |

| Ir | Decarboxylative Cyclization | o-Alkynylcarboxylic acids | 2,3-Substituted benzofurans | chim.it |

| InI₃ | Hydroalkoxylation / Cyclization | o-Alkynylphenols | C2-Substituted benzofurans | nih.gov |

Regioselective Introduction of the Chloromethyl Moiety at the C-3 Position

Once the benzofuran core is established, the next critical step is the introduction of the chloromethyl group specifically at the C-3 position. This is typically achieved either by direct halogenation of a C-3 methyl precursor or by converting a different C-3 functional group into the desired chloromethyl moiety.

Halogenation Strategies and Reactivity at C-3 Methyl Analogues

Direct halogenation of a 3-methylbenzofuran (B1293835) is a straightforward approach to obtaining the 3-(halomethyl) derivative. The methyl group at the C-3 position behaves as a benzylic-like position, making it susceptible to radical halogenation.

One documented method involves the radical bromination of a 3-methylquinoxaline derivative at its methyl position using N-bromosuccinimide (NBS), highlighting that halomethyl-functionalized heterocycles are valuable synthetic building blocks. semanticscholar.org A similar principle applies to 3-methylbenzofuran. Free radical chlorination using chlorine gas under UV light (hν) can selectively target the methyl side chain over the aromatic ring. askfilo.com Another approach involves the oxidation of 3-methylbenzofurans with selenium dioxide, followed by reduction, to yield 3-hydroxymethylbenzofurans. researchgate.net A subsequent step involves the bromination of a protected 3-methylbenzofuran, followed by hydrolysis of the resulting 3-bromomethylbenzofuran intermediate. researchgate.net For direct chlorination, reagents like N-chlorosuccinimide (NCS) can be used, as demonstrated in the chlorination of methyl benzofuran-3-carboxylate. sorbonne-universite.frnih.gov

Nucleophilic Substitution Reactions for Chloromethyl Group Precursors

An alternative and highly common strategy is to synthesize a precursor, typically 3-(hydroxymethyl)benzofuran, and then convert the hydroxyl group into a chloro group via nucleophilic substitution. This two-step process often provides better control and higher yields.

The conversion of a hydroxymethyl group to a chloromethyl group is a standard transformation in organic synthesis. A widely used reagent for this purpose is thionyl chloride (SOCl₂) . prepchem.com The reaction of a 2-hydroxymethyl-3-methyl-5-nitrobenzofuran with thionyl chloride in the presence of a base like pyridine (B92270) effectively yields the corresponding 2-chloromethyl derivative. prepchem.com This method is broadly applicable to hydroxymethyl-substituted furans and benzofurans. google.com

Another well-established method is the Appel reaction , which converts an alcohol to an alkyl chloride using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction proceeds under mild, neutral conditions, making it suitable for substrates sensitive to acid or base. alfa-chemistry.com The mechanism involves the formation of an oxyphosphonium intermediate, followed by an SN2 displacement by the chloride ion, which results in the desired alkyl chloride and triphenylphosphine oxide as a byproduct. wikipedia.orgorganic-chemistry.org

| Precursor | Reagent(s) | Reaction Name | Product | Reference |

| 3-(Hydroxymethyl)benzofuran | Thionyl Chloride (SOCl₂) | Chlorination | This compound | prepchem.com |

| 3-(Hydroxymethyl)benzofuran | Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) | Appel Reaction | This compound | wikipedia.orgorganic-chemistry.org |

| 3-Methylbenzofuran | N-Chlorosuccinimide (NCS) | Radical Halogenation | This compound | sorbonne-universite.frnih.gov |

Green Chemistry and Sustainable Synthesis Protocols for this compound Analogs

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of benzofuran derivatives, including analogs of this compound, several environmentally benign approaches have been developed.

One notable green approach involves the use of deep eutectic solvents (DES). For instance, a one-pot synthesis of benzofuran derivatives has been reported by reacting o-hydroxy aldehydes, amines, and various alkynes in the presence of copper iodide as a catalyst, using a choline (B1196258) chloride-ethylene glycol (ChCl-EG) deep eutectic solvent. acs.org This method provides an eco-friendly alternative to traditional volatile organic solvents.

Another sustainable strategy is the use of water as a solvent. An efficient one-pot synthesis of amino-substituted benzofuran skeletons has been achieved by reacting salicylaldehydes, amines, and calcium carbide (as an alkyne source) in a mixture of dimethyl sulfoxide (B87167) and water, catalyzed by copper bromide. nih.gov This method is significant as it provides a pathway to medicinally relevant benzofuran derivatives under environmentally friendly conditions. nih.gov

Furthermore, a rapid and green synthesis of novel benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids has been developed starting from 5-(chloromethyl)-3-(2-methylbenzofuran-3-yl)-1,2,4-oxadiazoles. tandfonline.comresearchgate.net This method utilizes a "click chemistry" approach with in situ generation of an azide (B81097) intermediate, followed by a 1,3-dipolar cycloaddition reaction under mild conditions, affording good to excellent yields. tandfonline.comresearchgate.net

The following table summarizes some of the green synthesis protocols for benzofuran analogs.

Table 1: Green Synthesis Protocols for Benzofuran Analogs

| Starting Materials | Catalyst/Solvent | Product Type | Key Features |

|---|---|---|---|

| o-Hydroxy aldehydes, amines, alkynes | Copper iodide / Choline chloride-ethylene glycol (DES) | Benzofuran derivatives | Use of a deep eutectic solvent. acs.org |

| Salicylaldehydes, amines, calcium carbide | Copper bromide / DMSO-Water | Amino-substituted benzofurans | Use of water as a co-solvent. nih.gov |

Catalytic Systems Utilized in the Synthesis of 3-Substituted Benzofurans

A variety of catalytic systems have been instrumental in the synthesis of 3-substituted benzofurans, offering high efficiency and selectivity. These systems are often based on transition metals, but metal-free and acid-catalyzed methods have also been developed.

Transition Metal Catalysis:

Palladium: Palladium catalysts are widely used for the synthesis of benzofuran derivatives. For instance, palladium nanoparticles have been employed in the intramolecular Heck reaction of bromoaryl 3-phenylallyl ethers to produce 3-substituted benzofurans in good to high yields. sioc-journal.cn Another method involves the palladium-catalyzed ring closure of aryl o-bromobenzyl ketones. mdpi.com Palladium acetate (B1210297) has also been used to catalyze the reaction between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles to yield benzoyl-substituted benzofurans. nih.gov A combination of palladium and copper catalysts (Sonogashira coupling) has been used to synthesize benzofuran derivatives from terminal alkynes and iodophenols. acs.org

Copper: Copper-based catalysts are significant in benzofuran synthesis. acs.org Copper chloride has been used to catalyze the reaction between substituted salicylaldehyde-derived Schiff bases and alkenes to yield trifluoroethyl-substituted benzofuran derivatives. acs.org Copper iodide serves as a catalyst in the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes. acs.org

Gold and Silver: Gold-promoted catalysis, often in conjunction with a silver co-catalyst, has been used for the formation of the benzofuran nucleus from alkynyl esters and quinols. acs.org A bimetallic gold-silver system has also been employed for the synthesis of heterocyclic organic compounds. acs.org

Rhodium: Rhodium-mediated catalysis has been utilized for the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids to generate benzofuran skeletons. acs.org Another novel rhodium-catalyzed synthesis involves the C-H directing group migration between 1,3-diynes and N-phenoxyacetamides. acs.org

Other Transition Metals: Manganese(III)/Cobalt(II) catalysts have been used in the oxidative ring-opening of furans to produce 1,4-dicarbonyl moieties, which can then be transformed into benzofuran derivatives. rsc.org Indium(III) halides have been shown to catalyze the hydroalkoxylation of alkynylphenols to afford benzofurans. mdpi.com

Metal-Free and Acid/Base Catalysis:

Acid Catalysis: Brønsted acids like acetic acid have been used to catalyze the formation of benzofuran derivatives from benzoquinones. nih.gov Triflic acid on silica (B1680970) gel (TfOH-SiO2) has been reported as an efficient and recyclable catalyst for the synthesis of 3-arylbenzofurans. researchgate.net

Base Catalysis: Bases such as triethylamine (B128534) have been used as catalysts in the Rap-Stoermer reaction to obtain benzofuran derivatives. nih.gov Potassium tert-butoxide has also been employed as a catalyst for the synthesis of benzofuran heterocycles. nih.gov

The table below provides a summary of various catalytic systems used in the synthesis of 3-substituted benzofurans.

Table 2: Catalytic Systems for the Synthesis of 3-Substituted Benzofurans

| Catalyst Type | Specific Catalyst/System | Reaction Type | Substrates |

|---|---|---|---|

| Palladium | Palladium nanoparticles | Intramolecular Heck Reaction | Bromoaryl 3-phenylallyl ethers sioc-journal.cn |

| Palladium | (PPh3)PdCl2 / CuI | Sonogashira Coupling / Cyclization | Terminal alkynes and iodophenols acs.org |

| Palladium | Pd(OAc)2 | Cross-Coupling | Aryl boronic acids and 2-(2-formylphenoxy)acetonitriles nih.gov |

| Copper | Copper chloride / DBU | Cyclization | Salicylaldehyde-derived Schiff bases and alkenes acs.org |

| Copper | Copper iodide | One-pot Synthesis | o-Hydroxy aldehydes, amines, and alkynes acs.org |

| Gold/Silver | JohnPhosAuCl / AgNTf2 | Cyclization | Alkynyl esters and quinols acs.org |

| Rhodium | Rhodium-based catalyst | Arylation / Cyclization | Propargyl alcohols and aryl boronic acids acs.org |

| Acid | Acetic Acid | Cyclization | Benzoquinones nih.gov |

| Base | Triethylamine | Rap-Stoermer Reaction | α-Haloketones and salicylaldehydes nih.gov |

Structure Activity Relationship Sar Studies

Influence of the C-3 Chloromethyl Moiety on Biological Activity

The presence and nature of the substituent at the C-3 position of the benzofuran (B130515) ring are critical determinants of biological activity. The chloromethyl group, in particular, is a key pharmacophore that can significantly impact the compound's interaction with biological targets.

Research has highlighted the importance of a halogenated methyl group at the C-3 position for cytotoxic activity. In a study on benzofuran derivatives, a compound bearing a bromine atom attached to the methyl group at the 3-position demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cell lines, with IC50 values of 5 µM and 0.1 µM, respectively. jazindia.com This finding suggests that the halomethyl moiety at the C-3 position is a crucial contributor to the anticancer properties of this class of compounds. The electrophilic nature of the carbon atom in the chloromethyl group can facilitate interactions with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids, potentially leading to the inhibition of cellular processes vital for cancer cell survival.

The position of the halogen is a critical determinant of biological activity. jazindia.com While direct comparisons with other C-3 substituents on the same benzofuran backbone are limited in the literature, the potent activity of the 3-halomethyl analog underscores the significance of this particular functional group.

Impact of Substituent Variations on the Benzene (B151609) Ring on Biological Activity

Modifications to the benzene ring of the benzofuran scaffold, including the introduction of various substituents, can profoundly modulate the biological activity of 3-(chloromethyl)benzofuran derivatives. These substitutions can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its absorption, distribution, metabolism, excretion (ADME) properties, and its affinity for target biomolecules.

In general, for benzofuran derivatives, the addition of halogen atoms such as chlorine, bromine, or fluorine to the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on a target molecule, thereby enhancing binding affinity. nih.gov For instance, the presence of chloro substituents on pyrazoline and pyrazole (B372694) moieties attached to a benzofuran core was found to be closely related to their antibacterial activity. nih.gov

Furthermore, the introduction of electron-withdrawing groups or halide atoms at the para position of a benzene ring attached to a benzofuran system has been reported to be beneficial for anticancer activity. nih.gov Conversely, the presence of two halogen-substituted rings coupled with the absence of a methoxy (B1213986) substituent on a heterocyclic ring fused with benzofuran was found to be detrimental to its cytotoxic activity. nih.gov

While these studies were not conducted on a this compound backbone specifically, they provide valuable insights into how substitutions on the aromatic portion of the molecule can be strategically employed to enhance biological activity. The electronic nature and position of these substituents are key factors to consider in the design of new, more potent analogs.

Role of Modifications at the Chloromethyl Group in Modulating Activity

Alterations to the C-3 chloromethyl group itself represent a key strategy for fine-tuning the biological activity of this compound analogs. By replacing the chlorine atom with other functionalities or by modifying the entire methyl group, researchers can explore new chemical space and potentially discover derivatives with improved potency, selectivity, or pharmacokinetic profiles.

One notable modification involves the replacement of the chloromethyl group with a morpholinomethyl group. A study on 3-(morpholinomethyl)benzofuran derivatives revealed potent antiproliferative activity against non-small cell lung cancer cell lines. nih.gov For instance, certain compounds in this series demonstrated more potent activity against the NCI-H23 cancer cell line than the parent 3-methylbenzofuran (B1293835) series. nih.gov This suggests that the introduction of the bulky and polar morpholine (B109124) ring can lead to favorable interactions with the biological target.

Another example of modification at the C-3 position is the introduction of a thiomethyl group. The synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives has been reported, and some of these compounds have shown significant cytotoxic activity against various cancer cell lines. researchgate.net The structure-activity relationship analysis from this study indicated that the presence of a bromine atom on a methyl or acetyl group attached to the benzofuran system increased cytotoxicity. researchgate.net

Computational and In Silico Approaches to SAR Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of benzofuran derivatives and for designing new compounds with desired biological activities. nih.govnih.gov These in silico approaches can provide insights into the molecular interactions between the compounds and their biological targets, helping to rationalize observed activities and predict the potency of novel analogs.

For 3-substituted benzofuran derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to build predictive models. nih.govconsensus.app These models can identify the key steric and electronic features of the molecules that are important for their biological activity. The resulting 3D contour maps can guide the design of new derivatives with optimized properties. consensus.app

Molecular docking is another widely used computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net For benzofuran derivatives, docking studies have been used to investigate their binding modes within the active sites of various enzymes, such as cyclin-dependent kinase 2 (CDK2) and Candida albicans N-myristoyl transferase. nih.govconsensus.app These studies can reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the binding affinity and can help to explain the observed SAR. For instance, a molecular docking study of novel synthesized benzofuran derivatives targeting anticancer proteins identified compounds with low binding energies, suggesting they may be potent pharmacophores. jazindia.com

While specific computational studies focusing solely on this compound are not extensively reported, the application of these in silico methods to closely related 3-substituted benzofurans demonstrates their utility in understanding the SAR of this chemical class and in the rational design of new, more effective therapeutic agents. nih.govnih.gov

Future Directions and Emerging Research Areas

Development of Novel and Efficient Synthetic Routes for 3-(Chloromethyl)benzofuran and its Analogs

The development of efficient and versatile synthetic routes is paramount for the exploration and application of this compound and its analogs. While various methods exist for the synthesis of the benzofuran (B130515) core, the introduction of the reactive chloromethyl group at the 3-position presents unique challenges. rsc.orgresearchgate.netlbp.world Future research in this area is directed towards the development of novel, one-pot, and environmentally benign synthetic strategies. researchgate.netdiva-portal.orgnih.govarkat-usa.org

One promising avenue is the adaptation of palladium-catalyzed cross-coupling and cyclization reactions. These methods offer a high degree of control over the substitution pattern of the benzofuran ring and could be tailored for the direct and efficient synthesis of 3-(chloromethyl) substituted derivatives. For instance, a palladium-catalyzed approach could involve the coupling of an appropriately substituted phenol (B47542) with a propargyl chloride derivative, followed by an intramolecular cyclization to furnish the desired this compound.

Furthermore, the development of metal-free synthetic methodologies is gaining traction due to their cost-effectiveness and reduced environmental impact. diva-portal.orgnih.gov Strategies involving intramolecular cyclization of suitably functionalized precursors under acidic or basic conditions are being explored. A noteworthy related synthesis is the PdCl2-catalyzed chlorocyclocarbonylation of 2,3- or 3,4-allenols to produce 3-chloromethyl-2(5H)-furanones, which showcases a method for introducing a chloromethyl group onto a furanone ring. acs.org Adapting such a strategy to phenolic starting materials could provide a direct route to this compound.

The table below summarizes some of the emerging synthetic strategies that could be adapted for the synthesis of this compound and its analogs.

Table 1: Emerging Synthetic Strategies for this compound Analogs

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| Palladium-Catalyzed Cyclization | High regioselectivity, functional group tolerance. | Versatility in substrate scope, potential for one-pot procedures. |

| Metal-Free Cyclization | Avoids transition metal catalysts. | Cost-effective, environmentally friendly. |

| Adaptation of Chlorocyclocarbonylation | Direct introduction of the chloromethyl group. | Potentially high efficiency and atom economy. |

| Rearrangement of Chalcones | Utilizes readily available starting materials. | Access to diverse substitution patterns on the benzofuran core. nih.gov |

Exploration of New Biological Targets and Elucidation of Molecular Mechanisms of Action

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgresearchgate.netnih.gov A key future direction is the identification of novel biological targets for this compound derivatives and the detailed elucidation of their molecular mechanisms of action.

Recent studies have highlighted the potential of benzofuran derivatives as potent anticancer agents. researchgate.netresearchgate.netrsc.orgmdpi.comrsc.org For instance, derivatives of 3-methyl and 3-(morpholinomethyl)benzofuran have shown significant activity against non-small cell lung cancer cells. nih.govnih.gov The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in cancer progression.

Kinase Inhibition: A significant area of exploration is the role of benzofuran derivatives as kinase inhibitors. researchgate.nettaylorandfrancis.comnih.govresearchgate.net Several kinases have been identified as potential targets, including:

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a validated strategy in cancer therapy. Certain benzofuran-based chalcones have been identified as potent VEGFR-2 inhibitors. rsc.orgnih.gov

Aurora B Kinase: This kinase plays a crucial role in mitosis, and its inhibition can lead to cell cycle arrest and apoptosis. A small-molecule benzofuran derivative has been identified as a selective Aurora B kinase inhibitor. nih.gov

mTOR (mammalian Target of Rapamycin): The mTOR signaling pathway is frequently dysregulated in cancer. Benzofuran derivatives have been designed as inhibitors of this pathway. researchgate.net

Other Mechanisms: Beyond kinase inhibition, research is uncovering other mechanisms through which benzofuran derivatives exert their biological effects. These include the induction of apoptosis (programmed cell death) and cell cycle arrest. rsc.orgnih.gov The reactive chloromethyl group in this compound can act as an electrophile, potentially alkylating nucleophilic residues in biological macromolecules, which could be a key aspect of its mechanism of action.

Future research will likely employ a combination of proteomics, genomics, and computational modeling to identify new protein targets and to understand the intricate molecular interactions that underpin the biological activity of these compounds.

Integration of this compound Derivatives into Modern Drug Discovery Pipelines

The promising biological activities of this compound derivatives make them attractive candidates for integration into modern drug discovery pipelines. The journey from a promising lead compound to a clinically approved drug is a long and arduous one, involving several stages of preclinical and clinical development.

The versatility of the 3-(chloromethyl) group allows for the facile synthesis of a diverse library of analogs. This is a crucial first step in establishing a robust structure-activity relationship (SAR), which guides the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. mdpi.com

A notable example of a benzofuran derivative that has successfully navigated the drug discovery process is Fruquintinib (Elunate®). This potent and selective VEGFR-2 inhibitor, which features a benzofuran core, has been approved in China for the treatment of metastatic colorectal cancer and is undergoing clinical trials for other cancers. nih.gov This success story underscores the therapeutic potential of the benzofuran scaffold and provides a strong rationale for the continued development of other benzofuran-based drug candidates.

The integration of this compound derivatives into drug discovery will involve:

High-throughput screening: To identify initial hits against a wide range of biological targets.

Lead optimization: To improve the pharmacological profile of the initial hits.

Preclinical studies: To evaluate the efficacy and safety of the lead compounds in animal models.

Clinical trials: To assess the safety and efficacy in humans.

The development of targeted drug delivery systems for benzofuran derivatives is another emerging area that could enhance their therapeutic index by increasing their concentration at the site of action while minimizing off-target effects.

Potential Applications in Advanced Material Science (e.g., Fluorescent Sensors, Organic Electronics)

Beyond their therapeutic potential, benzofuran derivatives, including those derived from this compound, are showing great promise in the field of advanced material science. Their rigid, planar structure and tunable electronic properties make them ideal candidates for a range of applications. alfa-chemistry.commdpi.comresearchgate.netnih.govbohrium.com

Fluorescent Sensors: The inherent fluorescence of the benzofuran core can be modulated by the introduction of various substituents. This property can be harnessed to develop highly sensitive and selective fluorescent sensors for the detection of biologically and environmentally important species. nih.govresearchgate.net For example, benzofuran derivatives can be functionalized with specific recognition moieties that bind to target analytes, leading to a change in their fluorescence properties. This "turn-on" or "turn-off" fluorescence response can be used for quantitative detection. Such sensors have potential applications in medical diagnostics, environmental monitoring, and biological imaging. nih.gov

Organic Electronics: The semiconducting properties of benzofuran derivatives make them attractive materials for use in organic electronic devices. alfa-chemistry.com Their high charge carrier mobility and good thermal stability are particularly advantageous for applications in:

Organic Light-Emitting Diodes (OLEDs): Benzofuran derivatives can be used as emissive materials or as host materials in the emissive layer of OLEDs. alfa-chemistry.com Their tunable emission colors and high quantum yields are key attributes for the development of next-generation displays and lighting.

Organic Field-Effect Transistors (OFETs): The ability of benzofuran-based materials to transport charge makes them suitable for use as the active layer in OFETs, which are the fundamental building blocks of organic integrated circuits. alfa-chemistry.com

The 3-(chloromethyl) group provides a convenient handle for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of these materials to meet the specific requirements of different applications.

The table below highlights the potential applications of this compound derivatives in advanced material science.

Table 2: Potential Material Science Applications of this compound Derivatives

| Application Area | Key Properties | Potential Function |

|---|---|---|

| Fluorescent Sensors | Tunable fluorescence, recognition capabilities. | Detection of metal ions, biomolecules, and environmental pollutants. nih.govresearchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | High quantum yield, tunable emission. | Emissive or host materials for displays and lighting. alfa-chemistry.com |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability. | Active semiconductor layer in organic electronics. alfa-chemistry.com |

Q & A

Q. What are the standard synthetic routes for preparing 3-(Chloromethyl)benzofuran, and how can its purity be validated?